叔丁基 N-(12-羟基十二烷基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

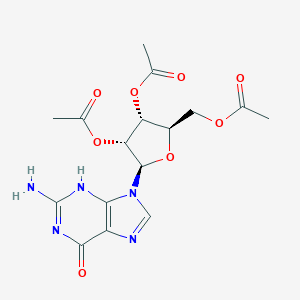

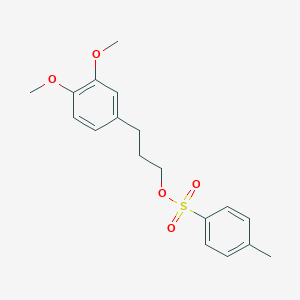

Tert-butyl N-(12-hydroxydodecyl)carbamate is a chemical compound with the molecular formula C17H35NO3. It is used for research purposes. Tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydroxylamine hydrochloride, potassium carbonate, and di-tert-butyl dicarbonate . Carbamate esters also arise via alcoholysis of carbamoyl chlorides .Molecular Structure Analysis

The molecular structure of similar compounds shows fairly conventional bond lengths and angles. The N-hydroxycarbamate functionality is quite accurately planar .Chemical Reactions Analysis

Tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines. It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a melting point of 37-41 °C, a boiling point of 333.8±25.0 °C (Predicted), and solubility in methylene chloride, chloroform, and alcohols .科学研究应用

N-Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis . An efficient and sustainable method for N-Boc deprotection has been described using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst . The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields .

High-Temperature Deprotection

A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been described . The ionic liquid had low viscosity, high thermal stability, and demonstrated a catalytic effect . This study extended the possibility for the extraction of water-soluble polar organic molecules using ionic liquids .

Green Chemistry

The Boc group plays a significant role in the concept of “sustainable chemistry”, with the aim to eliminate, or at least decrease, the use of potentially dangerous substances, harmful both to the environment and to human health . The development of simple, effective, and environmentally compliant organic transformations are increasing sought after as a means to drive sustainable processes .

Pharmaceutical Industry

These principles have also been established in the pharmaceutical industry . The ACS Green Chemistry Institute ® Pharmaceutical Roundtable (GCIPR) (Washington, DC, USA) has produced a Reagent Guide to inform and guide chemists towards greener reagents for various chemical transformations .

Organic Synthesis

Sequential protection and deprotection of the amine functional group plays a significant role in organic synthesis . The tert-butoxycarbonyl (Boc) group is one of the more widely used amine protecting groups .

Ionic Liquids in Organic Synthesis

Ionic liquids (IL) appeared in the literature as a new class of designer solvents and have been found to be attractive for organic synthesis . They offer several advantages over traditional solvents including negligible vapor pressure (safety), recyclability (lowering cost), and modulation of properties (scope) .

作用机制

安全和危害

未来方向

The simple compound tert-butyl N-hydroxycarbamate has proven to be useful in a number of recent applications, including the generation of t-Boc–N=O for use as a Diels Alder dienophile . This suggests potential future directions for the use of Tert-butyl N-(12-hydroxydodecyl)carbamate in similar applications.

属性

IUPAC Name |

tert-butyl N-(12-hydroxydodecyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35NO3/c1-17(2,3)21-16(20)18-14-12-10-8-6-4-5-7-9-11-13-15-19/h19H,4-15H2,1-3H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBZRRWYVBWYBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394196 |

Source

|

| Record name | Tert-butyl N-(12-hydroxydodecyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-(12-hydroxydodecyl)carbamate | |

CAS RN |

67341-03-1 |

Source

|

| Record name | Tert-butyl N-(12-hydroxydodecyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

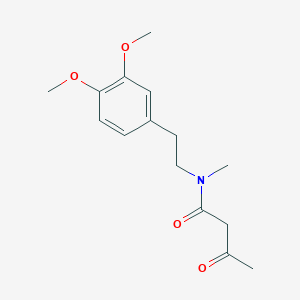

![Methyl 5-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15272.png)

![5-O-[(3,4-dimethoxyphenyl)methyl] 3-O-methyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B15274.png)

![Methyl 5-(ethylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15277.png)